N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
Description
N'-[(1Z)-[4-(Dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a Z-configured hydrazone linkage between a 4-(dimethylamino)benzaldehyde moiety and a methoxycarbohydrazide group. This compound is part of a broader class of hydrazone derivatives, which are widely studied for their diverse biological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition properties .
Properties
IUPAC Name |
methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYAMLSZOGPJK-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects: The methoxy group in the target compound may enhance solubility compared to bulkier groups (e.g., purine-sulfanyl in Compound 10) or electron-withdrawing sulfonohydrazides (e.g., MBSH) .
Antifungal and Antimicrobial Activity
- The target compound’s structural analogs, such as those with 4-(dimethylamino)phenyl groups, demonstrate anti-biofilm and anti-filamentation activity against Candida albicans (e.g., 4Z-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-6-ol trifluoromethanesulfonate) .
Corrosion Inhibition
- Sulfonohydrazide analogs (MBSH, MpTSH) exhibit >90% inhibition efficiency for carbon steel in acidic media, attributed to strong adsorption via sulfonyl and dimethylamino groups . The target compound’s methoxy group may offer weaker adsorption compared to sulfonohydrazides.
Physicochemical and Crystallographic Properties
- Crystallography: Hydrazones like 4-(t-Bu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide crystallize in monoclinic systems (space group Pbc2), with bond lengths and angles consistent with similar molecules .
- Thermal Stability : Derivatives with aromatic substituents (e.g., Compound H25 in ) show higher melting points (223–225°C) due to extended conjugation .
Pharmacological Potential
- Electronic Effects : The electron-donating methoxy group in the target compound may enhance electron density at the hydrazone bond, influencing redox properties or interactions with enzymes .
- Comparison with Acetohydrazides : The acetohydrazide analog (CAS 613676-55-4) is commercially available, suggesting utility as a chemical intermediate or protease inhibitor .
Biological Activity
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide, also known by its chemical identifier CID 742985, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₁H₁₅N₃O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is linked to a methoxycarbohydrazide moiety. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Apoptosis induction via caspase activation | 15.2 | |
| HeLa | G1 phase arrest and apoptosis | 12.5 | |
| A549 | Inhibition of proliferation and induction of apoptosis | 10.0 |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of bacterial and fungal strains. It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation.
- Antimicrobial Action : The exact mechanism for its antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the administration of this compound in a xenograft model for human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
